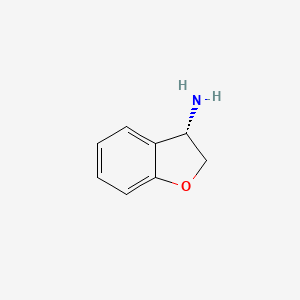

(S)-2,3-Dihydrobenzofuran-3-amine

Description

BenchChem offers high-quality (S)-2,3-Dihydrobenzofuran-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2,3-Dihydrobenzofuran-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCGAGSBVAGXMP-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2O1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of the Dihydrobenzofuran 3 Amine Scaffold

Derivatization Reactions and Structural Modifications

The primary amino group of the (S)-2,3-dihydrobenzofuran-3-amine scaffold is a key site for derivatization, enabling extensive Structure-Activity Relationship (SAR) studies. Common derivatization techniques for amines, such as acylation, alkylation, and silylation, can be applied to modify the properties of the parent compound. researchgate.netpsu.edu

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. For instance, acetylation or coupling with various carboxylic acids allows for the exploration of how different substituents impact biological activity. Perfluoroacylimidazoles can also be used to generate halogenated derivatives. psu.edu

Alkylation: The nucleophilic nature of the amine facilitates alkylation reactions, introducing new carbon-based substituents.

Functionalization for SAR Studies:

Amino Group: The 3-amino moiety is crucial for functionalization. Its modification through reactions like acetylation or coupling with carboxylic acids is a common strategy in SAR studies to probe the binding requirements of biological targets.

Methoxy (B1213986) Groups: The introduction of electron-donating methoxy groups, particularly at the 6-position of the benzofuran (B130515) ring, has been shown to enhance binding to certain receptors by increasing hydrophobicity.

Steric Effects: The introduction of bulky substituents can negatively impact biological activity due to steric hindrance. For example, adding a 4-chlorophenyl group has been observed to reduce activity in certain analogs.

The ability to perform these derivatizations makes (S)-2,3-dihydrobenzofuran-3-amine a versatile scaffold for creating libraries of compounds for drug discovery. mdpi.com

Table 1: Examples of Derivatization Reactions on the Amine Scaffold

| Derivatization Type | Reagent Example | Resulting Functional Group | Purpose | Reference |

|---|---|---|---|---|

| Acylation | Acetic Anhydride (B1165640) | Acetamide | SAR Studies | |

| Acylation | Heptafluorobutyrylimidazole (HFBI) | Heptafluorobutyryl amide | Improve GC detection | psu.eduresearchgate.net |

Regioselective and Chemoselective Transformations

The structure of dihydrobenzofuran-3-amine allows for selective reactions at different sites of the molecule.

Chemoselectivity: The primary amine can be selectively functionalized in the presence of other reactive groups within the molecule. For example, intramolecular hydroamination of α-allenic amines can be achieved using an iron catalyst, leading to the formation of 2,3-dihydropyrroles without affecting other parts of the molecule. organic-chemistry.org This highlights the ability to selectively target the amine for cyclization reactions.

Regioselectivity:

C2-Position: Friedel-Crafts acylation of benzofurans often results in low regioselectivity between the C2 and C3 positions. nih.gov However, specific methods have been developed to achieve regioselective C2-arylation of benzofurans using N'-acyl arylhydrazines catalyzed by palladium. nsf.gov

C3-Position: Fluoride-induced desilylation of specific precursors enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans. This proceeds through the generation of o-quinone methides followed by a Michael addition of various nucleophiles. organic-chemistry.org

Aromatic Ring: The 7-hydroxy derivative of 2,3-dihydrobenzofuran (B1216630) undergoes substitution preferentially at the 6-position, which is a key step in the synthesis of psoralen. wikipedia.org

The ability to control both chemoselectivity and regioselectivity is crucial for the efficient synthesis of complex molecules based on the dihydrobenzofuran-3-amine scaffold.

C-C and C-O Bond Formation Pathways

The dihydrobenzofuran-3-amine scaffold can be elaborated through various C-C and C-O bond-forming reactions, expanding its structural diversity.

C-C Bond Formation:

Heck-Type Reactions: A palladium-catalyzed Heck-type cascade process using N-tosylhydrazones allows for the highly regio- and stereoselective formation of C-C double bonds, yielding various dihydrobenzofuran-containing alkene products. acs.org

Directed C-H Arylation: The use of a directing group, such as an 8-aminoquinoline (B160924) (8-AQ) amide installed at the C2 position, can direct palladium-catalyzed C-H arylation to the adjacent C3 position of the benzofuran ring. mdpi.com

Radical Reactions: Radical chain reactions mediated by reagents like tributyltin hydride (Bu₃SnH) can be used to form C-C bonds. A carbon radical generated from a carbon-halogen bond can add to an alkene or alkyne. libretexts.org

Photoredox Catalysis: Amide-directed photoredox catalysis enables C-C bond formation at unactivated sp³ C-H bonds by coupling with alkenes. nih.gov

C-O Bond Formation:

Intramolecular Cyclization: Dihydrobenzofurans can be synthesized via intramolecular C-H activation followed by C-O cyclization. For example, palladium(II)-catalyzed hydroxyl-directed C-H activation/C-O cyclization is an expedient method for constructing dihydrobenzofurans. ethernet.edu.et

Phenol-Directed Cyclization: Substituted dibenzofurans can be synthesized via a palladium-catalyzed phenol-directed C-H activation/C-O cyclization, where the C-O reductive elimination is the turnover-limiting step. acs.org

Copper-Catalyzed Synthesis: A method for synthesizing functionalized dihydrobenzofurans involves a direct intramolecular aryl C-O bond formation under mild conditions using copper catalysts and diaryliodonium intermediates. nih.gov

Table 2: C-C and C-O Bond Formation Strategies

| Reaction Type | Catalyst/Reagent | Bond Formed | Key Feature | Reference |

|---|---|---|---|---|

| Heck-Type Cascade | Palladium / N-tosylhydrazones | C-C | High regio- and stereoselectivity | acs.org |

| Directed C-H Arylation | Palladium / 8-AQ directing group | C-C | Functionalization of C3 position | mdpi.com |

| Hydroxyl-Directed C-H Activation | Palladium(II) | C-O | Expedient construction of dihydrobenzofurans | ethernet.edu.et |

| Phenol-Directed C-H Activation | Palladium(0)/Pd(II) | C-O | Synthesis of substituted dibenzofurans | acs.org |

C-H Bond Activation and Functionalization Strategies

C-H bond activation has become a powerful tool for the direct functionalization of the dihydrobenzofuran scaffold, offering atom-economical routes to complex derivatives. ethernet.edu.et

Rhodium-Catalyzed C-H Activation: A Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes provides a redox-neutral [3 + 2] annulation method to construct dihydrobenzofurans. organic-chemistry.org

Palladium-Catalyzed C-H Activation: The enantioselective synthesis of 2,3-dihydrobenzofurans has been achieved through two sequential C-H functionalization reactions: a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization. nih.gov Further diversification is possible through a subsequent palladium-catalyzed intermolecular Heck-type sp² C-H functionalization. nih.gov

Amide-Directed Functionalization: The amide group can serve as a directing group in photoredox-catalyzed reactions to achieve selective C-C bond formation at unactivated sp³ C-H bonds. nih.gov

Mechanism of C-H Arylation: The mechanism for the 8-AQ-directed C-H arylation of benzofuran derivatives is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. mdpi.com This involves the coordination of the palladium catalyst, C-H activation to form a palladacycle intermediate, oxidative addition of the aryl iodide, and subsequent reductive elimination to form the C-C bond. mdpi.com

These strategies enable the late-stage functionalization of the dihydrobenzofuran core, which is highly valuable in the synthesis of novel compounds.

Ring-Opening Reactions and Subsequent Transformations

The dihydrobenzofuran ring system can undergo ring-opening reactions under specific conditions, providing access to different classes of functionalized aromatic compounds.

Lewis Acid-Catalyzed Ring-Opening: 5-(Indolyl)-2,3-dihydrofuran acetals can undergo a Lewis acid-catalyzed intramolecular ring-opening benzannulation to form 1-hydroxycarbazole-2-carboxylates. mdpi.com The reaction proceeds through acetal (B89532) hydrolysis, enolate isomerization, intramolecular attack, and subsequent elimination. mdpi.com

Base-Induced Ring-Opening: The lactone ring in coumarin (B35378) derivatives, which share a structural similarity with the furan (B31954) part of benzofurans, can be opened by alkali to yield coumarinic or coumaric acid derivatives. wikipedia.org Similarly, reactions of certain furocoumarin derivatives with phenylhydrazine (B124118) in its basic form can lead to the opening of the furanone ring. researchgate.net

Transformations of 2-Hydroxychalcones: 2,3-Dihydrobenzofurans, formed from the rearrangement of 2-hydroxychalcones, can be selectively transformed into different benzofuran isomers. nih.gov Treatment with p-toluenesulfonic acid in hexafluoroisopropanol can lead to 3-formylbenzofurans, while basic or weakly acidic conditions can yield 3-acylbenzofurans. nih.gov

Difluorocarbene-Mediated Ring-Opening: Unstrained cyclic amines can undergo selective ring-opening functionalization using difluorocarbene. This process involves the formation of a quaternary ammonium (B1175870) salt intermediate, which then undergoes ring cleavage. nih.gov

These ring-opening strategies significantly expand the synthetic utility of the dihydrobenzofuran scaffold, allowing for its transformation into other valuable chemical architectures.

Advanced Research Applications and Methodological Development of the Dihydrobenzofuran 3 Amine Scaffold

Strategic Utility in Medicinal Chemistry Research

In the field of medicinal chemistry, the dihydrobenzofuran core is recognized for its versatility and favorable physicochemical properties, making it a cornerstone in the design and discovery of new therapeutic agents.

Dihydrobenzofuran as a Privileged Heterocyclic Scaffold in Drug Discovery

The 2,3-dihydrobenzofuran (B1216630) moiety is widely regarded as a "privileged scaffold". nih.govrsc.orgnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a foundation for the development of a diverse range of bioactive compounds. benthamscience.com The dihydrobenzofuran core is a key structural motif in numerous biologically active natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. rsc.orgnih.govacs.orgnih.gov

This unique structural feature makes dihydrobenzofuran derivatives ideal candidates for the development of novel pharmaceutical agents. rsc.orgnih.gov The scaffold's ability to present substituents in a well-defined spatial orientation allows for precise interactions with the binding sites of proteins and enzymes. Researchers have successfully utilized this scaffold to develop inhibitors for various enzymes, such as microsomal prostaglandin (B15479496) E2 synthase (mPGES-1), which is implicated in inflammation and cancer, and phosphodiesterase 1B (PDE1B), a target for treating neurological disorders. nih.govnih.gov

| Bioactive Compound Class | Associated Biological Target/Activity |

| Dihydrobenzofuran Derivatives | mPGES-1 Inhibition (Anti-inflammatory, Cancer) nih.gov |

| Dihydrobenzofuran Derivatives | PDE1B Inhibition (Neurological Disorders) nih.gov |

| Benzofuran (B130515) Scaffolds | Neuroprotective (Alzheimer's Disease) nih.gov |

| Benzofuran Derivatives | Anticancer nih.gov |

| Benzofuran Derivatives | Antimicrobial rsc.org |

Rational Design of Derivatives for Target Exploration

The dihydrobenzofuran scaffold serves as an excellent platform for rational drug design, where derivatives are strategically synthesized to optimize interactions with a specific biological target. nih.gov This process often involves a synergistic combination of computational modeling and synthetic chemistry. For instance, researchers have employed techniques like molecular docking to predict how different dihydrobenzofuran derivatives will bind to a target protein. nih.gov

A notable example is the development of inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.gov Starting with a low-affinity natural product, a combined approach of molecular docking and chemical synthesis led to the identification of dihydrobenzofuran derivatives with significantly improved inhibitory activity in the low micromolar range. nih.gov Similarly, pharmacophore-based screening and ensemble docking have been used to identify and design novel 2,3-dihydrobenzofuran derivatives as potent inhibitors of PDE1B, with subsequent modifications to the lead structure yielding compounds with higher affinity. nih.gov This structure-activity relationship (SAR)-guided approach allows for the systematic exploration of how different functional groups on the scaffold influence biological activity, ultimately leading to more potent and selective drug candidates. acs.org

Construction of Complex Organic Frameworks

The dihydrobenzofuran nucleus is not only a pharmacophore in its own right but also serves as an essential precursor for the construction of more complex organic frameworks. rsc.orgnih.gov Its rigid structure and the presence of functionalizable positions on both the aromatic and heterocyclic rings allow it to be integrated into larger molecular architectures. rsc.org

Modern synthetic methodologies, particularly transition metal-catalyzed reactions, have proven powerful in assembling and elaborating upon the dihydrobenzofuran core. rsc.orgnih.gov Techniques such as C-H bond functionalization and various cycloaddition reactions enable chemists to forge new bonds and build intricate molecular systems starting from simpler dihydrobenzofuran precursors. rsc.orgorganic-chemistry.org These advanced synthetic methods underscore the role of the dihydrobenzofuran scaffold as a fundamental building block in organic synthesis, providing access to a wide range of structurally diverse and complex molecules, including many natural products. nih.gov

Exploration of Chemical Space in Ligand Discovery

The concept of "chemical space" refers to the vast ensemble of all possible molecules. In drug discovery, exploring relevant regions of this space is crucial for identifying new lead compounds. nih.gov The dihydrobenzofuran scaffold is ideally suited for this purpose through diversity-oriented synthesis, which aims to create libraries of structurally diverse small molecules. acs.orgresearchgate.net

By systematically varying the substituents at different positions of the dihydrobenzofuran core using readily available building blocks, researchers can generate large libraries of related but distinct compounds. acs.orgresearchgate.net These libraries effectively populate a specific region of chemical space centered around the privileged dihydrobenzofuran framework. nih.gov High-throughput screening of these compound collections against various biological targets can then lead to the discovery of novel ligands with previously unknown activities, accelerating the pace of drug discovery. nih.gov This strategy has been proposed as a promising avenue for discovering multi-target neuroprotective agents for conditions like Alzheimer's disease by efficiently exploring the neuroprotective chemical space of benzofuran scaffolds. nih.gov

Application of Chiral Dihydrobenzofuran Structures in Organic Synthesis

The introduction of chirality into the dihydrobenzofuran scaffold, as seen in (S)-2,3-dihydrobenzofuran-3-amine, adds a critical dimension of stereochemical control, making these compounds highly valuable in asymmetric synthesis.

Building Blocks for Complex Molecule Synthesis

Chiral compounds like (S)-2,3-dihydrobenzofuran-3-amine are prized as chiral building blocks in organic synthesis. chemshuttle.commdpi.comnih.gov A chiral building block is a relatively simple, enantiomerically pure molecule used as a starting material for the synthesis of larger, more complex chiral molecules. nih.govresearchgate.net The pharmaceutical industry has a rising demand for such intermediates due to the need to develop single-enantiomer drugs, which often exhibit improved efficacy and safety profiles. nih.gov

Q & A

Basic: What are the key synthetic routes for (S)-2,3-Dihydrobenzofuran-3-amine, and how can enantiomeric purity be optimized?

Methodological Answer:

The compound is typically synthesized via tandem nucleophilic aromatic substitution (SNAr) and 5-exo-trig cyclization. For example, substituted benzaldehydes react with amines (e.g., cyclohexylamine) and alcohols (e.g., diphenylmethanol) under NaH catalysis to form dihydrobenzofurans. Enantiomeric purity is achieved using chiral auxiliaries or resolving agents. For instance, (S)-enantiomers are isolated via diastereomeric salt formation with chiral acids (e.g., HCl salts, as in BD768039 ). Purification via silica gel chromatography with gradients like 40:1 hexane:Et₂O ensures high purity (>95%) .

Advanced: How do substituents on the dihydrobenzofuran ring influence reactivity in cross-coupling reactions?

Methodological Answer:

Electron-withdrawing groups (e.g., -Cl, -F at the 4- or 6-position) enhance electrophilicity, facilitating SNAr reactions, while electron-donating groups (e.g., -OCH₃ at the 5-position) stabilize intermediates. For example, 4-chloro derivatives (e.g., BD768160) show higher reactivity in Suzuki-Miyaura couplings due to increased ring polarization. Substituent effects are quantified via Hammett σ values or computational modeling (DFT), correlating with reaction yields and regioselectivity .

Basic: What spectroscopic techniques are critical for characterizing (S)-2,3-Dihydrobenzofuran-3-amine derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Key for confirming stereochemistry and substituent positions. For example, the amine proton in (S)-enantiomers resonates at δ ~4.9–5.1 ppm in CDCl₃, while aromatic protons show coupling patterns (e.g., J = 8.0 Hz for adjacent fluorines) .

- HRMS : Validates molecular formulas (e.g., C₈H₁₀ClNO for hydrochloride salts, m/z calculated 363.1390 vs. observed 363.1405 ).

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .

Advanced: How can contradictory NMR data in dihydrobenzofuran-3-amine derivatives be resolved?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., amine proton exchange) or solvent-dependent shifts. For example, hydrochloride salts (e.g., BD768039) show downfield shifts due to protonation. To resolve discrepancies:

- Compare spectra across solvents (CDCl₃ vs. DMSO-d₆).

- Use variable-temperature NMR to identify exchange broadening.

- Cross-validate with X-ray crystallography (if crystals are obtainable) .

Basic: What are the storage and handling protocols for light-sensitive dihydrobenzofuran-3-amine derivatives?

Methodological Answer:

Halogenated derivatives (e.g., 6-bromo or 4-chloro analogs) are light-sensitive. Store at -20°C in amber vials under inert gas (N₂ or Ar). For hygroscopic HCl salts (e.g., BD219616), use desiccants and avoid aqueous workups unless specified. Handling requires gloves and fume hoods to prevent amine degradation .

Advanced: How does the chiral center in (S)-2,3-Dihydrobenzofuran-3-amine impact its biological activity?

Methodological Answer:

The (S)-configuration enhances binding affinity to enzymes like monoamine oxidases (MAOs) due to steric complementarity. For example, (S)-enantiomers of 4-fluoro derivatives (BD013379) show 10-fold higher inhibition than (R)-counterparts. Activity is assessed via kinetic assays (IC₅₀ measurements) and docking studies using software like AutoDock .

Basic: What purification strategies are effective for removing byproducts in dihydrobenzofuran-3-amine synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane:EtOAc (gradient from 20:1 to 5:1) for polar byproducts.

- Recrystallization : For hydrochloride salts, ethanol/water mixtures yield high-purity crystals (≥97% ).

- Acid-Base Extraction : Freebase amines are extracted into organic phases (e.g., CH₂Cl₂), while acidic impurities remain aqueous .

Advanced: What mechanistic insights explain the regioselectivity in dihydrobenzofuran cyclization?

Methodological Answer:

The 5-exo-trig cyclization follows Baldwin’s rules, favoring transition states with minimal angle strain. SNAr precedes cyclization, where electron-deficient aromatic rings (e.g., 2-chloro-6-fluorobenzaldehyde) undergo nucleophilic attack at the para-position. DFT calculations (e.g., Gaussian 16) reveal activation energies (~25 kcal/mol) and charge distribution at reaction sites .

Basic: How can computational tools predict the stability of dihydrobenzofuran-3-amine derivatives?

Methodological Answer:

- Molecular Dynamics (MD) : Simulates degradation pathways under thermal stress (e.g., 298–373 K).

- QSPR Models : Correlate substituent descriptors (e.g., logP, polar surface area) with shelf life.

- PubChem Data : Compare experimental stability data (e.g., BD219614) with analogous compounds .

Advanced: What strategies address low yields in large-scale syntheses of (S)-2,3-Dihydrobenzofuran-3-amine?

Methodological Answer:

- Catalyst Optimization : Switch NaH to milder bases (e.g., K₂CO₃) to reduce side reactions.

- Flow Chemistry : Continuous reactors improve heat/mass transfer, boosting yields from 64% to >80% .

- DoE (Design of Experiments) : Screen parameters (temperature, stoichiometry) via Plackett-Burman designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.